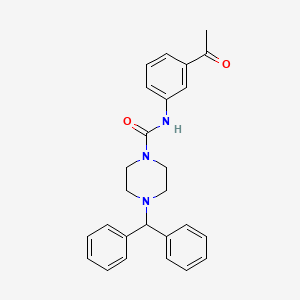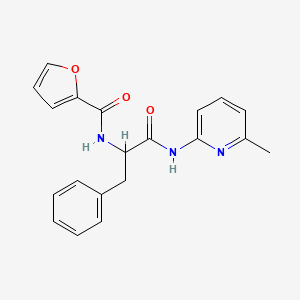
N-(3-acetylphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide
説明
N-(3-acetylphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It was first synthesized in 1986 by a team of researchers led by Professor Kenneth A. Jacobson at the National Institutes of Health. Since then, DPCPX has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes.
作用機序
N-(3-acetylphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor. Adenosine A1 receptors are G protein-coupled receptors that inhibit the activity of adenylate cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP). By blocking the activation of adenosine A1 receptors, N-(3-acetylphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide increases intracellular levels of cAMP, leading to an increase in neuronal activity.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide has been shown to have a wide range of biochemical and physiological effects. In the brain, N-(3-acetylphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide has been shown to increase neuronal activity, enhance memory consolidation, and reduce the severity of seizures. In the cardiovascular system, N-(3-acetylphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide has been shown to reduce blood pressure and heart rate. N-(3-acetylphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
N-(3-acetylphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide has several advantages as a research tool. It is a highly selective antagonist of the adenosine A1 receptor, with minimal off-target effects. It is also stable and can be stored for long periods of time. However, N-(3-acetylphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide has some limitations. It is relatively expensive and difficult to synthesize, making it less accessible to researchers without access to specialized equipment and expertise.
将来の方向性
There are several future directions for research involving N-(3-acetylphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of N-(3-acetylphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide as a therapeutic agent for the treatment of pain and inflammation. Finally, there is potential for the development of new and more potent adenosine A1 receptor antagonists based on the structure of N-(3-acetylphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide.
科学的研究の応用
N-(3-acetylphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide has been extensively used in scientific research as a tool to investigate the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine A1 receptors are widely distributed in the brain and play a crucial role in regulating neuronal activity. N-(3-acetylphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide has been used to study the role of adenosine A1 receptors in neuroprotection, sleep regulation, and pain modulation.
特性
IUPAC Name |
N-(3-acetylphenyl)-4-benzhydrylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-20(30)23-13-8-14-24(19-23)27-26(31)29-17-15-28(16-18-29)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-14,19,25H,15-18H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEZHKFXFGJGHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-(diphenylmethyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4118184.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4118198.png)
![N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4118201.png)
![N-(3,4-dimethylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4118204.png)
![[1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl](3-nitrophenyl)methanone](/img/structure/B4118207.png)
![9-(3-fluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4118209.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4118214.png)

![4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4118228.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4118239.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4118245.png)
![methyl 2-({[2-(4-methyl-3-nitrobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4118257.png)

![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxyphenyl)azetidin-1-yl]acetamide](/img/structure/B4118276.png)